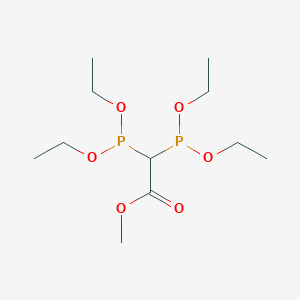
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its bromomethyl group and three methoxy groups attached to the anthracene core, which is further functionalized with a quinone moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with 1,6,8-trimethoxyanthracene.
Bromination: The bromomethyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Oxidation: The anthracene core is oxidized to form the quinone moiety using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), thiourea.
Major Products:
Oxidation: Higher oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Antimicrobial Agents: Studied for its antimicrobial activity against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
作用機序
The mechanism of action of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with biological macromolecules:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and apoptosis in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
類似化合物との比較
1,4-Dimethoxyanthraquinone: Similar structure but with methoxy groups at different positions.
2-Bromo-1,4-dimethoxyanthraquinone: Contains a bromine atom but lacks the bromomethyl group.
1,6,8-Trimethoxyanthraquinone: Lacks the bromomethyl group but shares the same methoxy substitution pattern.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group in 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione provides unique reactivity, allowing for diverse chemical modifications.
Methoxy Substitution: The specific pattern of methoxy substitution enhances its solubility and electronic properties, making it suitable for various applications in material science and pharmaceuticals.
特性
CAS番号 |
60699-01-6 |
|---|---|
分子式 |
C18H15BrO5 |
分子量 |
391.2 g/mol |
IUPAC名 |
3-(bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15BrO5/c1-22-10-6-12-16(14(7-10)24-3)18(21)15-11(17(12)20)4-9(8-19)5-13(15)23-2/h4-7H,8H2,1-3H3 |
InChIキー |
WSOXAKBJYCVUGM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

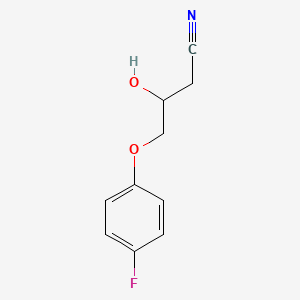
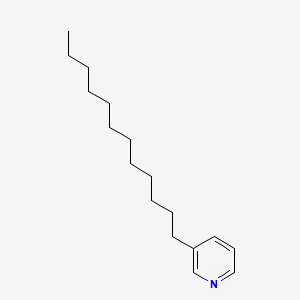
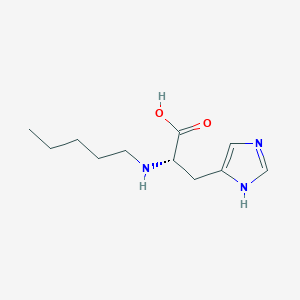
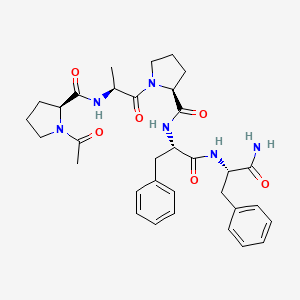
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)

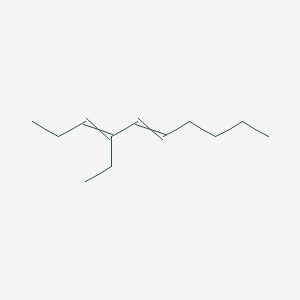
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

